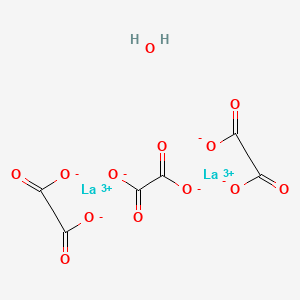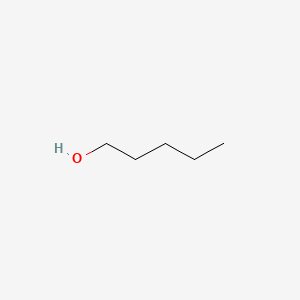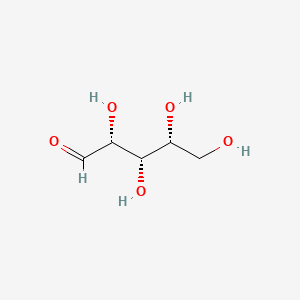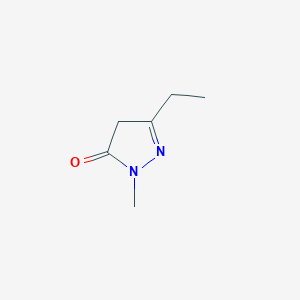
Lanthanum(III) oxalate hydrate
Overview
Description
Lanthanum(III) oxalate hydrate is an inorganic compound composed of lanthanum metal and oxalic acid. It forms colorless crystals that are poorly soluble in water. The compound can exist in various hydrated forms, such as La₂(C₂O₄)₃·nH₂O, where n can be 1, 2, 3, 7, or 10 . This compound is primarily used in specialty glass, phosphors, water treatment, and as a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum(III) oxalate hydrate can be synthesized through the reaction of soluble lanthanum nitrate with an excess of oxalic acid:
2La(NO3)3+3(COOH)2→La2(C2O4)3+6HNO3
Alternatively, it can be prepared by reacting lanthanum chloride with oxalic acid:
2LaCl3+3H2C2O4→La2(C2O4)3+6HCl
These reactions are typically carried out at room temperature under magnetic stirring .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then filtered, washed, and dried to obtain the desired hydrated form .
Chemical Reactions Analysis
Types of Reactions: Lanthanum(III) oxalate hydrate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form lanthanum oxide (La₂O₃) and carbon dioxide (CO₂).
Hydrolysis: In the presence of water, it can hydrolyze to form lanthanum hydroxide (La(OH)₃) and oxalic acid.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.
Reduction: It can be reduced using reducing agents like hydrogen gas (H₂) at elevated temperatures.
Major Products Formed:
Thermal Decomposition: Lanthanum oxide (La₂O₃) and carbon dioxide (CO₂).
Hydrolysis: Lanthanum hydroxide (La(OH)₃) and oxalic acid.
Scientific Research Applications
Lanthanum(III) oxalate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lanthanum compounds and as a reagent in various chemical reactions.
Biology: It is used in the preparation of lanthanum-based materials for biological studies, including imaging and drug delivery.
Medicine: Lanthanum compounds are used in pharmaceuticals, particularly in the treatment of hyperphosphatemia in patients with renal failure.
Industry: It is used in the production of specialty glass, phosphors, water treatment, and as a catalyst in petroleum cracking
Mechanism of Action
The mechanism of action of lanthanum(III) oxalate hydrate involves its ability to interact with various molecular targets and pathways. In biological systems, lanthanum ions can bind to phosphate groups, forming insoluble complexes that prevent the absorption of phosphate in the gastrointestinal tract. This property is particularly useful in the treatment of hyperphosphatemia .
Comparison with Similar Compounds
Lanthanum(III) oxalate hydrate can be compared with other similar compounds, such as:
- Calcium oxalate (CaC₂O₄)
- Sodium oxalate (Na₂C₂O₄)
- Magnesium oxalate (MgC₂O₄)
- Strontium oxalate (SrC₂O₄)
- Barium oxalate (BaC₂O₄)
- Potassium oxalate (K₂C₂O₄)
- Beryllium oxalate (BeC₂O₄)
Uniqueness: this compound is unique due to its specific applications in specialty glass, phosphors, and as a catalyst. Its ability to form various hydrated forms also distinguishes it from other oxalates .
Properties
IUPAC Name |
lanthanum(3+);oxalate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2La.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZAMZAEBBFMFS-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[La+3].[La+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2La2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
La oxalate (9 H2O): White powder; Insoluble in water; Soluble in acids; [Hawley] | |
| Record name | Lanthanum oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2130 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
312696-10-9, 79079-18-8 | |
| Record name | Lanthanum, [μ-[ethanedioato(2-)-κO1,κO2′:κO1′,κO2]]bis[ethanedioato(2-)-κO1,κO2]di-, monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312696-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 79079-18-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one](/img/structure/B3423600.png)









![3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3423659.png)


